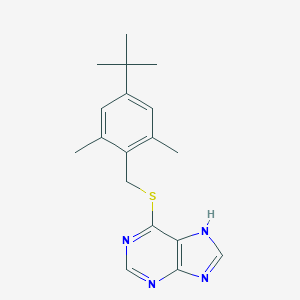![molecular formula C31H26FN5O2S B282841 N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B282841.png)
N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide is a chemical compound that has been widely studied in the field of scientific research. It is a member of the 1,2,4-triazole family, which has been found to have a range of biological activities, including antifungal, antibacterial, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide involves the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest, which is a mechanism that prevents cancer cells from dividing and growing. In addition, it has been shown to induce oxidative stress, which is a mechanism that can lead to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for further research into cancer treatment. However, one of the limitations is its potential toxicity, which can make it difficult to use in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as fungal and bacterial infections. Finally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide involves a multi-step process. The first step involves the reaction of 4-fluorobenzoyl chloride with 4-aminophenyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This is followed by the reaction of the intermediate with 2-(diphenylmethylamino)acetic acid in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
Molekularformel |
C31H26FN5O2S |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
N-[4-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C31H26FN5O2S/c1-37-29(23-14-18-26(19-15-23)33-30(39)24-12-16-25(32)17-13-24)35-36-31(37)40-20-27(38)34-28(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,28H,20H2,1H3,(H,33,39)(H,34,38) |
InChI-Schlüssel |
FEFUBFQBSYWSLO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B282758.png)
![N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282759.png)
![4-methoxy-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282760.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B282762.png)
![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B282766.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)